

# Tuspetinib Demonstrates Promising Efficacy in Relapsed and Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tuspetinib |           |
| Cat. No.:            | B8210132   | Get Quote |

#### For Immediate Release

New data from preclinical studies and the ongoing TUSCANY clinical trial highlight the potential of **tuspetinib**, a novel multi-kinase inhibitor, as a significant therapeutic option for patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). The agent, both as a monotherapy and in combination regimens, has shown encouraging rates of complete remission and a manageable safety profile, offering new hope for a patient population with limited effective treatments.

**Tuspetinib** is an orally administered small molecule that targets several key kinases implicated in AML pathogenesis, including SYK, FLT3, JAK1/2, and mutant forms of KIT.[1][2][3] This multi-targeted approach is designed to overcome resistance mechanisms that plague existing therapies.

### **Clinical Efficacy in the TUSCANY Trial**

The Phase 1/2 TUSCANY trial (NCT03850574) is evaluating the safety and efficacy of **tuspetinib** as a single agent and in combination with venetoclax and azacitidine in patients with R/R AML.[4][5][6][7] Early results from the trial have been promising.

In newly diagnosed AML patients ineligible for intensive chemotherapy, the triplet combination of **tuspetinib** with venetoclax and azacitidine has demonstrated high rates of complete



remission (CR) and composite complete remission (CRc).[4][7] Notably, at the 80 mg and 120 mg dose levels of **tuspetinib**, a 100% CR/CRh (complete remission with partial hematologic recovery) rate was observed.[4][7] Furthermore, a high percentage of responders achieved measurable residual disease (MRD) negativity, a key indicator of deep remission and potential for improved long-term outcomes.[4]

The triplet therapy has been generally well-tolerated, with no dose-limiting toxicities reported at the initial dose levels.[4][6] This favorable safety profile is particularly important for older patients and those with comorbidities who are often ineligible for more aggressive treatment regimens.

# Preclinical Evidence of Potent Anti-Leukemic Activity

In vitro and in vivo preclinical studies have substantiated the potent anti-leukemic activity of **tuspetinib**. The compound has demonstrated the ability to inhibit the proliferation of various AML cell lines, including those with FLT3 mutations, at low nanomolar concentrations.[8] In xenograft models of human AML, oral administration of **tuspetinib** significantly extended the survival of treated mice.[9]

Mechanistically, **tuspetinib** has been shown to suppress the phosphorylation of key downstream signaling proteins, including SYK, FLT3, STAT5, MEK, ERK, AKT, and mTOR, in AML cell lines.[2][8] This broad-spectrum inhibition of pro-survival signaling pathways likely contributes to its potent anti-cancer effects.

# **Comparison with Alternative Treatments**

The current treatment landscape for R/R AML includes salvage chemotherapy, allogeneic stem cell transplantation, and targeted therapies for patients with specific mutations. While these options can be effective for some patients, outcomes remain poor for many.

Table 1: Comparison of Efficacy Data for **Tuspetinib** and Alternative Treatments in Relapsed/Refractory AML



| Treatment                                              | Mechanism of<br>Action                                          | Complete<br>Remission<br>(CR/CRc) Rate                  | Median Overall<br>Survival (OS) | Key<br>Consideration<br>s                                                              |
|--------------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------|---------------------------------|----------------------------------------------------------------------------------------|
| Tuspetinib (triplet with Venetoclax + Azacitidine)     | Multi-kinase<br>inhibitor (SYK,<br>FLT3, JAK1/2,<br>mutant KIT) | 90-100% (in<br>newly diagnosed,<br>unfit AML)[4][7]     | Data maturing                   | Promising early data in a difficult-to-treat population; favorable safety profile.     |
| Gilteritinib                                           | FLT3 inhibitor                                                  | 21% CR, 9%<br>CRi[10]                                   | 9.3 - 9.5<br>months[1][10]      | Standard of care for FLT3-mutated R/R AML; outcomes suboptimal after prior venetoclax. |
| Venetoclax-<br>based regimens<br>(with HMA or<br>LDAC) | BCL-2 inhibitor                                                 | 15.4% CR,<br>35.7% CRc<br>(pooled data)[11]<br>[12][13] | ~10.7<br>months[14]             | Efficacious in combination; high rates of hematologic toxicity.[14]                    |
| Salvage<br>Chemotherapy<br>(e.g., FLAG-Ida)            | Cytotoxic<br>chemotherapy                                       | Varies<br>significantly                                 | Generally poor                  | High toxicity;<br>often a bridge to<br>transplant.                                     |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the evaluation of **tuspetinib**.

## **TUSCANY Clinical Trial (NCT03850574)**

Study Design: A Phase 1/2, open-label, multi-center, dose-escalation and expansion study.[4]
 [15]



- Patient Population: Patients with relapsed or refractory AML, myelodysplastic syndrome with excess blasts-2 (MDS-IB2), or chronic myelomonocytic leukemia (CMML).[15] A separate cohort includes newly diagnosed AML patients ineligible for intensive chemotherapy.[6]
- Inclusion Criteria (R/R AML): Morphologically documented primary or secondary AML, MDS-IB2, or CMML that is refractory to at least one prior therapy or has relapsed after achieving remission. ECOG performance status of ≤ 2.[15]
- Exclusion Criteria: Acute promyelocytic leukemia (APL), known BCR-ABL-positive leukemia, active malignancy other than AML/MDS-IB2/CMML.[15]
- Treatment Arms:
  - Tuspetinib monotherapy (dose escalation).
  - **Tuspetinib** in combination with venetoclax.
  - Tuspetinib in combination with venetoclax and azacitidine.
- Primary Endpoints: Maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and incidence of adverse events.[6]
- Secondary Endpoints: CR and CRh rates, overall response rate (ORR), duration of response (DOR), and overall survival (OS).[6]

#### In Vitro AML Cell Line Studies

- Cell Lines: Human AML cell lines such as MV-4-11, MOLM-13, and MOLM-14 were utilized.
   [9]
- Viability Assays: Cell viability was assessed using standard methods, such as MTS or CellTiter-Glo assays, following treatment with varying concentrations of tuspetinib.
- Western Blotting: To investigate the impact on signaling pathways, cells were treated with tuspetinib, lysed, and protein extracts were subjected to SDS-PAGE and immunoblotting.
   While the exact antibody list for the primary preclinical study by Sonowal H. et al. is located in the supplementary materials which were not publicly accessible, standard commercially



available antibodies for total and phosphorylated forms of SYK, FLT3, STAT5, MEK, ERK, AKT, and mTOR would be used.[2]

#### In Vivo Xenograft Models

- Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used.
- Tumor Implantation: Human AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14) were injected either subcutaneously or orthotopically into the bone marrow of the mice.[9]
- Treatment: Once tumors were established, mice were treated with oral tuspetinib or a
  vehicle control.
- Efficacy Assessment: Tumor growth was monitored by caliper measurements (for subcutaneous models) or bioluminescence imaging (for orthotopic models). Survival was a key endpoint.[9]

#### Flow Cytometry for Patient Sample Analysis

While the specific flow cytometry panel used in the TUSCANY trial is not publicly detailed, standard multi-color flow cytometry panels are used to assess immunophenotype and measurable residual disease (MRD) in AML. A representative comprehensive panel would include markers to identify myeloid blasts and assess for aberrant antigen expression.

- Example Panel: An 18-color or 24-color panel could include markers such as CD45, CD34, CD117, HLA-DR, CD13, CD33, CD15, CD14, CD64, CD7, CD56, CD19, CD123, and others to define leukemic and normal hematopoietic populations.[16][17]
- Methodology: Whole blood or bone marrow aspirate is collected, red blood cells are lysed, and the remaining cells are stained with a cocktail of fluorescently-labeled antibodies.[16]
   Samples are then acquired on a flow cytometer and analyzed to identify and quantify the leukemic cell population.

# Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams have been generated.





Click to download full resolution via product page

Caption: Tuspetinib's multi-kinase inhibition of key signaling pathways in AML.





Click to download full resolution via product page

Caption: Workflow for the evaluation of **tuspetinib** from preclinical to clinical studies.

#### Conclusion

**Tuspetinib** is emerging as a highly promising agent for the treatment of R/R AML. Its unique mechanism of action, targeting multiple key kinases simultaneously, appears to translate into significant clinical activity, particularly when used in combination with other targeted agents like venetoclax. The ongoing TUSCANY trial will provide more definitive data on its efficacy and safety, but the early results offer a compelling rationale for its continued development as a potential new standard of care for this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Validate User [ashpublications.org]
- 2. Preclinical Development of Tuspetinib for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuspetinib for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Tuspetinib (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Preclinical Development of Tuspetinib for the Treatment of Acute Myeloid Leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Outcomes with single-agent gilteritinib for relapsed or refractory FLT3-mutant AML after contemporary induction therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Venetoclax-based regimens show promise in relapsed/refractory AML | MDedge [mdedge.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. championsoncology.com [championsoncology.com]
- 17. Twenty-four-color full spectrum flow cytometry panel for minimal residual disease detection in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tuspetinib Demonstrates Promising Efficacy in Relapsed and Refractory Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210132#tuspetinib-s-efficacy-in-relapsed-or-refractory-aml-patient-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com